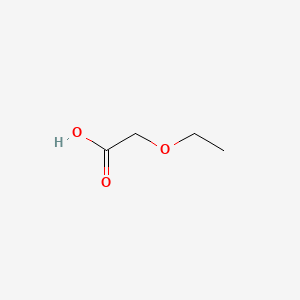
2-甲基-5(4H)-恶唑啉
描述
2-Methyl-5(4H)-oxazolone is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
2-Methyl-5(4H)-oxazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-5(4H)-oxazolone can be synthesized through several methods. One common approach involves the cyclization of N-acyl amino acids. For example, the reaction of N-acylglycine with acetic anhydride under reflux conditions can yield 2-Methyl-5(4H)-oxazolone. The reaction typically requires a catalyst such as sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-5(4H)-oxazolone often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
2-Methyl-5(4H)-oxazolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield 2-methyl-5-hydroxyoxazolone.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxazolones.
作用机制
The mechanism of action of 2-Methyl-5(4H)-oxazolone involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways depend on the specific application. For example, in biochemical studies, it can interact with enzymes to form covalent adducts, thereby inhibiting enzyme activity.
相似化合物的比较
Similar Compounds
2-Methyl-5(4H)-thiazolone: Similar in structure but contains a sulfur atom instead of oxygen.
2-Methyl-5(4H)-imidazolone: Contains an additional nitrogen atom in the ring.
2-Methyl-5(4H)-oxadiazolone: Contains an additional nitrogen atom and oxygen atom in the ring.
Uniqueness
2-Methyl-5(4H)-oxazolone is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-methyl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIXQUMETCNZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179241 | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24474-93-9 | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024474939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24474-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4,5-dihydro-1,3-oxazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methyl-5(4H)-oxazolone react with nucleophiles, and what determines the product outcome?
A1: 2-Methyl-5(4H)-oxazolone exhibits reactivity towards both nitrogen and carbon nucleophiles. [] The reaction outcome is influenced by factors like the nature of the nucleophile, reaction conditions (temperature, solvent), and the presence of substituents on the oxazolone ring. For instance, reactions with nitrogen-containing heterocycles like pyrazoles or triazoles typically yield pyranoazines or pyranoazoles. [] In contrast, reactions with carbon nucleophiles containing an active methylene group, such as 1,3-dicarbonyl compounds or substituted phenols, often result in the formation of substituted or fused pyranones. []
Q2: Can you provide an example of 2-methyl-5(4H)-oxazolone's utility in synthesizing bioactive compounds?
A2: Yes, a study demonstrated the synthesis of indolyl azetidinones, a class of compounds with potential anti-inflammatory activity, utilizing 2-methyl-5(4H)-oxazolone as a key intermediate. [] The synthesis involved reacting 2-methyl-5(4H)-oxazolone with methyl 4-aminobenzoate, followed by a series of reactions to yield the final indolyl azetidinone derivatives. []
Q3: Has the structure of 2-methyl-5(4H)-oxazolone derivatives been confirmed using spectroscopic techniques?
A3: Yes, the structure of a 2-methyl-5(4H)-oxazolone derivative, (Z)-4-Benzylidene-2-methyl-5(4H)-oxazolone, was confirmed using X-ray crystallography. [] This technique provided detailed insights into the compound's three-dimensional structure and confirmed the (Z)-configuration around the double bond. []
Q4: Are there studies investigating the reactivity of 2-methyl-5(4H)-oxazolone derivatives in different media?
A4: Yes, research has explored the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in both the gas phase and weakly polar media. [] This study provided insights into the reaction mechanisms involved and the influence of the surrounding environment on the reactivity of these compounds. []
Q5: Can you elaborate on the significance of stereochemistry in reactions involving 2-methyl-5(4H)-oxazolone?
A5: Stereochemistry plays a crucial role in these reactions. For example, a study investigated the impact of the side chain in α-amino acid esters on the diastereoselectivity of their condensation with 5(4H)-oxazolones. [] This research highlighted the importance of understanding and controlling stereochemistry in these reactions to obtain desired product isomers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


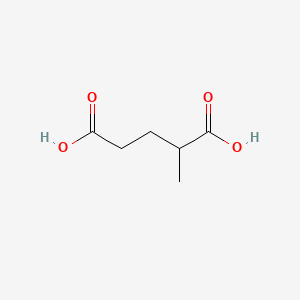
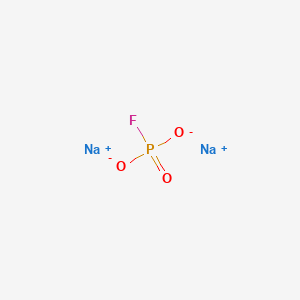
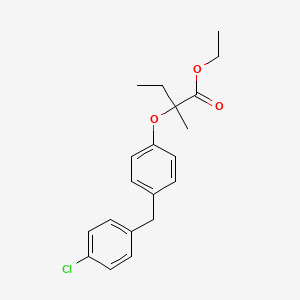


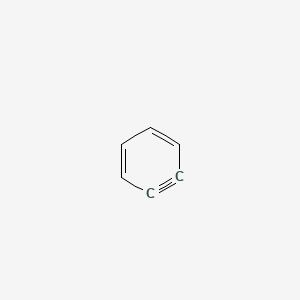
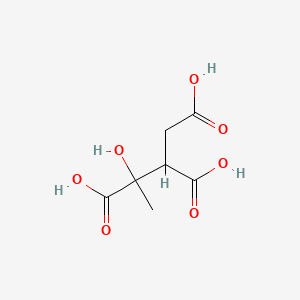

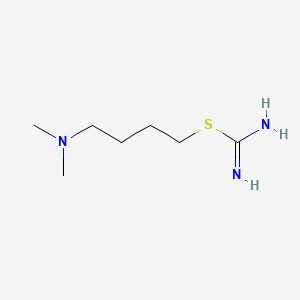
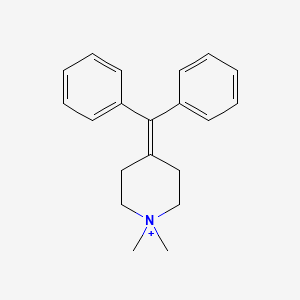
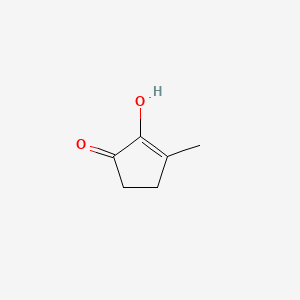
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)

